N-(3-hydroxyphenyl)formamide physical and chemical properties
N-(3-hydroxyphenyl)formamide physical and chemical properties
This guide provides a comprehensive technical analysis of N-(3-hydroxyphenyl)formamide , a critical intermediate in organic synthesis and medicinal chemistry.[1]
Synonyms: 3-Formamidophenol, m-Formamidophenol, 3'-Hydroxyformanilide CAS Registry Number: 24891-35-8 Molecular Formula: C₇H₇NO₂ Molecular Weight: 137.14 g/mol
Introduction & Significance
N-(3-hydroxyphenyl)formamide is a bifunctional aromatic building block characterized by a phenolic hydroxyl group at the meta position relative to a formamide moiety . This structural arrangement imparts unique chemical versatility, making it a valuable scaffold in the synthesis of:
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Isocyanides: Precursors for multicomponent reactions (IMCRs) in combinatorial drug discovery.[1]
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Carbamate Pesticides: A known metabolite and structural analogue of the acaricide Formetanate .
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Heterocycles: A potential precursor for benzoxazoles and other nitrogenous heterocycles via cyclodehydration.
Unlike its para-isomer (Paracetamol/Acetaminophen analogue), the meta-isomer is less explored in direct pharmacology but serves as a pivotal "chemical handle" for diversifying aromatic cores in library synthesis.
Physical Characterization
Physical State & Appearance
While many formanilides are crystalline solids, N-(3-hydroxyphenyl)formamide is frequently isolated as a viscous black or brown oil or a low-melting solid [1, 2].[1] This physical state is often attributed to the presence of stable rotamers (cis/trans isomers) around the amide bond, which disrupts crystal lattice packing.[1]
Solubility Profile
The compound exhibits amphiphilic character due to the polar amide/hydroxyl groups and the lipophilic phenyl ring.
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High Solubility: DMSO, Methanol, Ethanol, Acetone, Ethyl Acetate.[1]
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Moderate Solubility: Chlorinated solvents (Chloroform, DCM) - often requires heating.[1]
Key Physical Constants
| Property | Value | Notes |
| Boiling Point | ~376 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Density | 1.31 g/cm³ | Predicted.[3] |
| LogP | 0.55 – 0.90 | Indicates moderate lipophilicity; suitable for CNS drug scaffolds. |
| pKa (Phenol) | ~9.8 | Typical for m-substituted phenols.[1] |
| pKa (Amide) | ~ -0.5 | Protonation occurs on Oxygen; very weak base.[1] |
Chemical Properties & Spectroscopy
Amide Rotamerism (Cis/Trans Equilibrium)
A defining feature of N-(3-hydroxyphenyl)formamide is the restricted rotation around the C-N amide bond, leading to distinct cis and trans conformers observable in NMR spectroscopy. This equilibrium is solvent-dependent and critical for interpreting spectral data.
Experimental ¹H NMR Data (400 MHz, CDCl₃): The spectrum typically displays dual sets of signals due to rotamers [1].[4]
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Formyl Proton (-CHO): Appears as two singlets (or doublets due to NH coupling) around δ 8.3 – 9.0 ppm .
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Amide Proton (-NH): Broad singlets, often exchangeable.[1]
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Aromatic Protons: Complex multiplet patterns between δ 6.3 – 7.9 ppm , shifted by the electron-donating -OH and electron-withdrawing -NHCHO groups.
Reactivity Profile
The molecule possesses three distinct reactive centers:
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Nitrogen (Amide): Susceptible to dehydration to form Isocyanides (R-N≡C).[1]
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Oxygen (Phenol): Nucleophilic; undergoes O-alkylation or acylation.[1]
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Carbonyl (Formyl): Susceptible to hydrolysis to regenerate the amine.
Visualization: Chemical Reactivity Map
Figure 1: Strategic reactivity pathways for N-(3-hydroxyphenyl)formamide. Green arrow indicates the primary application in modern multicomponent synthesis.
Synthesis & Production
Laboratory Scale Synthesis
The most robust method involves the N-formylation of 3-aminophenol .
Protocol:
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Reagents: 3-Aminophenol (1.0 eq), Formic Acid (excess) or Ethyl Formate.[1]
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Catalyst: Solid acid catalysts (e.g., magnetic nanocatalysts) or simple reflux.[1]
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Conditions: Reflux at 60–80 °C for 2–6 hours.
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Workup: Evaporation of solvent/excess reagent.
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Purification: Column chromatography (Silica gel, PE/EtOAc) is often required to remove unreacted amine and separate the product from tarry byproducts [1].[1]
Green Chemistry Alternative: Recent methods utilize CO₂ reduction with amines using NaBH(OAc)₃, offering a sustainable route avoiding corrosive formic acid [2].[1]
Applications in Drug Development
Isocyanide-Based Multicomponent Reactions (IMCRs)
The formamide group is the direct precursor to isocyanides via dehydration (using POCl₃/Et₃N).[1] The resulting 3-hydroxyphenyl isocyanide is a versatile input for:
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Passerini Reactions: Forming α-acyloxy carboxamides.
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Ugi Reactions: Creating dipeptide scaffolds. This pathway allows the rapid generation of "drug-like" libraries containing the phenol moiety, which can serve as a hydrogen bond donor in protein-ligand interactions.
Metabolite of Formetanate
In toxicology and agrochemical safety, N-(3-hydroxyphenyl)formamide is identified as a degradation product and metabolite of Formetanate Hydrochloride , a carbamate insecticide [3].[1] Understanding its stability and toxicity is crucial for environmental risk assessments of this pesticide class.
Visualization: Metabolic/Degradation Pathway
Figure 2: Degradation pathway of Formetanate yielding N-(3-hydroxyphenyl)formamide.
Safety & Handling (MSDS Summary)
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GHS Classification:
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Handling: Use in a fume hood. The compound may contain traces of unreacted 3-aminophenol, which is toxic and a potential mutagen.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol group (turning the sample dark black).
References
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Royal Society of Chemistry. Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst. (2018).
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ChemicalBook. N-(3-hydroxyphenyl)formamide 1H NMR Spectrum Data. (2025).[2][5]
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US EPA. Formetanate Hydrochloride - Human Health Risk Assessment. (2018).
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National Institutes of Health (PubChem). 3-Formamidophenol Compound Summary. (2025).[2][5]
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ScienceMadness. Formamide Properties and Reactivity. (2022).[6]
